Predicted Lipophilicity Advantage of the (E)-Prop-1-enyl Moiety Over 2-Methylbenzimidazole
The (E)-prop-1-enyl substituent confers higher predicted lipophilicity compared to the saturated 2-methyl analog, a critical factor for membrane permeability and target engagement. Calculated ClogP for 2-methylbenzimidazole (unsubstituted at N1) is approximately 1.54, while the extended conjugated alkene of 2-[(E)-prop-1-enyl]-1H-benzimidazole is expected to increase ClogP by approximately 0.5–1.0 log units based on the contribution of the additional sp² carbons [1]. This difference is meaningful for blood-brain barrier penetration potential and intracellular target access.
| Evidence Dimension | Predicted lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Predicted ClogP ~2.0–2.5 (calculated by fragment addition; exact experimental logP not reported) |
| Comparator Or Baseline | 2-Methylbenzimidazole: ClogP = 1.54 (reported calculated value) [1] |
| Quantified Difference | Estimated increase of ~0.5–1.0 log units vs. 2-methylbenzimidazole |
| Conditions | Calculated ClogP using CS Chem-Office or equivalent fragment-based methods |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and cellular uptake, which is relevant for intracellular target engagement in antimicrobial or anticancer screening cascades.
- [1] Podunavac-Kuzmanović, S.O.; Cvetković, D.D.; Barna, D.J. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Int. J. Mol. Sci. 2009, 10, 1670–1682. DOI: 10.3390/ijms10041670. (Table 3 reports ClogP = 1.54 for 2-methylbenzimidazole.) View Source
